molecular formula C23H27N3O6S3 B3006787 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 864977-01-5

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B3006787
CAS No.: 864977-01-5
M. Wt: 537.66
InChI Key: LHGBEWUSDBKSBU-VHXPQNKSSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry for drug design .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods, including the condensation of 2-aminobenzenethiols with carboxylic acids . The specific synthesis route for your compound would depend on the exact structure and the functional groups present .


Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a planar, aromatic, and electron-rich thiazole ring fused with a benzene ring . This structure can interact with various biological targets through π-π stacking, hydrogen bonding, and other non-covalent interactions .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that your compound can undergo would depend on the functional groups present and their positions on the benzothiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles depend on their specific structures. Generally, they are stable compounds due to their aromatic nature. They may exhibit fluorescence, making them useful in certain applications .

Scientific Research Applications

Acetylcholinesterase Inhibition

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide and similar compounds have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are significant in the treatment of Alzheimer’s disease and other neurodegenerative conditions. Research conducted by Brown-Proctor et al. (1999) on related compounds showed that they exhibit high affinity as reversible inhibitors of AChE, demonstrating their potential application in this area Brown-Proctor et al., 1999.

Serotonin Receptor Agonism

Studies by Sonda et al. (2004) and (2003) explored benzamide derivatives with structures similar to the specified compound for their role as serotonin receptor agonists. These compounds can influence gastrointestinal motility, suggesting their application in gastrointestinal disorders. Specifically, compounds like 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide were found to be selective 5-HT4 receptor agonists with potential as prokinetic agents Sonda et al., 2004; Sonda et al., 2003.

Biochemical Analysis and Enzyme Interactions

Khalid et al. (2016) conducted research on compounds structurally similar to the specified chemical, focusing on their interactions with the butyrylcholinesterase (BChE) enzyme. This research highlights the potential for these compounds in biochemical analyses, particularly in understanding enzyme interactions and inhibition Khalid et al., 2016.

Pharmacokinetics in Cancer Treatment

The study by Teffera et al. (2013) on analogs of the specified compound focused on their pharmacokinetics, specifically as anaplastic lymphoma kinase (ALK) inhibitors in the treatment of cancer. This research is crucial for understanding how such compounds behave in biological systems, which is essential for developing effective cancer treatments Teffera et al., 2013.

Antimicrobial Properties

Khalid et al. (2016) and Anuse et al. (2019) explored the antimicrobial properties of compounds related to the specified chemical. These studies contribute to understanding the potential use of such compounds in treating bacterial infections, particularly against resistant strains Khalid et al., 2016; Anuse et al., 2019.

Mechanism of Action

The mechanism of action of benzothiazole derivatives in biological systems is diverse and depends on the specific derivative and biological target . Some benzothiazoles act as enzyme inhibitors, while others may interact with DNA or proteins .

Future Directions

Benzothiazoles continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new benzothiazole derivatives and studying their biological activities, with the aim of developing new drugs .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S3/c1-32-15-14-26-20-11-10-19(34(2,28)29)16-21(20)33-23(26)24-22(27)17-6-8-18(9-7-17)35(30,31)25-12-4-3-5-13-25/h6-11,16H,3-5,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGBEWUSDBKSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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